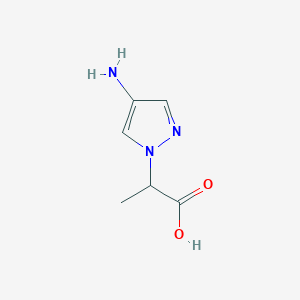

2-(4-Amino-1H-pyrazol-1-YL)propanoic acid

Description

Significance of Heterocyclic α-Amino Acid Scaffolds in Medicinal Chemistry

Heterocyclic α-amino acids are unnatural amino acids where a heterocyclic ring system is incorporated into their structure. These scaffolds are of immense value in medicinal chemistry for several reasons. They can act as peptidomimetics, mimicking the structure of natural peptides to interact with biological targets. The incorporation of a heterocyclic ring can introduce conformational constraints, leading to higher receptor affinity and selectivity. Furthermore, the diverse electronic properties and substitution patterns of heterocyclic rings allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Overview of Pyrazole (B372694) Derivatives as Pharmacologically Active Entities

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.govnih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. nih.govnih.gov The success of pyrazole-based drugs such as Celecoxib (B62257) (an anti-inflammatory agent) and Rimonabant (an anti-obesity agent) has further fueled interest in this versatile heterocycle. The ability of the pyrazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective pharmacophore for engaging with biological targets. nih.gov

Rationale for Investigating 2-(4-Amino-1H-pyrazol-1-YL)propanoic Acid and its Analogues in Academic Research

The specific compound, this compound, combines three key structural features: an α-amino acid backbone, a pyrazole ring, and a 4-amino substituent on the pyrazole ring. This unique combination provides a strong rationale for its investigation in academic research. The α-amino acid moiety allows for its potential incorporation into peptides or its action as a standalone molecule targeting amino acid transporters or enzymes. The pyrazole ring, as discussed, is a well-established pharmacophore.

The 4-amino substitution on the pyrazole ring is particularly noteworthy. Aminopyrazoles are known to be advantageous frameworks for designing ligands for various receptors and enzymes. mdpi.com The amino group can act as a crucial hydrogen bond donor, enhancing binding affinity and specificity. Therefore, this compound and its analogues are investigated for their potential to act as novel inhibitors of enzymes, modulators of receptors, or as unique building blocks for the synthesis of complex bioactive molecules. Research in this area aims to explore new therapeutic avenues by leveraging the synergistic effects of these three structural components. While specific research data on this compound is limited in publicly available literature, the investigation of its analogues provides valuable insights into the potential of this chemical class.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,7H2,1H3,(H,10,11) |

InChI Key |

NFDVZGYJLGKEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 4 Amino 1h Pyrazol 1 Yl Propanoic Acid

Historical Context of Pyrazole (B372694) Amino Acid Synthesis

The journey into the synthesis of pyrazole-containing amino acids has its roots in the broader history of pyrazole chemistry. The discovery of the pyrazole ring is often attributed to Ludwig Knorr in 1883. The classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), laid the foundational groundwork for accessing the pyrazole core. This robust reaction has been a mainstay in heterocyclic chemistry for over a century.

Early forays into pyrazole-containing amino acids were often extensions of established synthetic methods for both pyrazoles and amino acids. The primary focus was on incorporating the pyrazole moiety as a side chain, mimicking natural amino acids like histidine. These early syntheses were often multi-step, low-yielding, and lacked stereocontrol, reflecting the technological limitations of the time. The development of more sophisticated synthetic techniques, including protecting group strategies and chromatographic purification methods, was crucial in advancing the field.

Classical and Modern Synthetic Approaches to Pyrazole-1-yl Propanoic Acid Systems

The synthesis of 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid requires the regioselective formation of the 4-aminopyrazole ring and the installation of the propanoic acid group at the N1 position. A variety of classical and modern synthetic methods can be adapted to achieve this.

Condensation Reactions for Pyrazole Ring Formation

The Knorr pyrazole synthesis remains a highly relevant and versatile method for constructing the pyrazole ring. For the synthesis of a 4-aminopyrazole precursor, a common strategy involves the use of a β-ketonitrile as the 1,3-dicarbonyl equivalent. The reaction of a β-ketonitrile with hydrazine hydrate (B1144303) leads to the formation of a 3- or 5-aminopyrazole, depending on the substituents and reaction conditions. To achieve the desired 4-amino substitution pattern, a different precursor is required. One approach involves the use of a 1,3-dicarbonyl compound with a leaving group at the 2-position, which can be later converted to an amino group.

A more direct route to 4-aminopyrazoles involves the Thorpe-Ziegler cyclization. This reaction utilizes dinitrile precursors that undergo an intramolecular condensation to form an enaminonitrile, which is the tautomeric form of a 4-aminopyrazole-3-carbonitrile. Subsequent hydrolysis of the nitrile can provide access to the 4-aminopyrazole core.

| Reaction | Starting Materials | Key Features | Reference |

| Knorr Pyrazole Synthesis | β-Dicarbonyl compound, Hydrazine | Foundational method, versatile for various substitutions. | |

| Thorpe-Ziegler Cyclization | Dinitrile precursor | Intramolecular cyclization to form 4-aminopyrazole derivatives. | researchgate.net |

Nucleophilic Substitution Pathways

A highly effective strategy for the synthesis of this compound involves the N-alkylation of a pre-formed 4-substituted pyrazole. This approach offers excellent control over the regioselectivity of the propanoic acid side-chain installation.

A common route begins with the readily available 4-nitropyrazole. The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a pyrazolide anion. This nucleophile can then react with an electrophile like ethyl 2-bromopropanoate (B1255678) in an SN2 reaction to introduce the propanoate ester side chain at the N1 position. Subsequent reduction of the nitro group to an amino group, for instance through catalytic hydrogenation with palladium on carbon (Pd/C), followed by hydrolysis of the ester, would yield the target amino acid.

| Step | Reagents and Conditions | Purpose |

| N-Alkylation | 4-Nitropyrazole, Ethyl 2-bromopropanoate, Base (e.g., K2CO3) | Introduction of the propanoate ester side chain at N1. |

| Nitro Reduction | H2, Pd/C or SnCl2, HCl | Conversion of the nitro group to an amino group. |

| Ester Hydrolysis | Aqueous acid or base (e.g., LiOH, HCl) | Conversion of the ester to a carboxylic acid. |

Aza-Michael Addition Reactions in Pyrrole and Pyrazole Amino Acid Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful tool for constructing the N-C bond between the pyrazole ring and the propanoic acid side chain. In this context, a 4-aminopyrazole derivative can act as the nucleophile.

The reaction would involve the addition of a protected 4-aminopyrazole to an acrylate (B77674) derivative, such as ethyl acrylate or a more substituted α,β-unsaturated ester. The use of a base is often necessary to deprotonate the pyrazole N-H, enhancing its nucleophilicity. This method allows for the direct formation of the pyrazole-1-yl propanoate skeleton. Subsequent deprotection of the amino group and hydrolysis of the ester would complete the synthesis. The regioselectivity of the addition (N1 vs. N2) can sometimes be an issue, but often, thermodynamic control favors the N1-substituted product.

Multi-component Reactions (MCRs) for Heterocyclic Amino Acid Derivatives

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. The Ugi four-component condensation is a prominent example of an MCR that can be adapted for the synthesis of α-amino acid derivatives.

A potential Ugi-based strategy for this compound could involve the use of a pyrazole-containing aldehyde or amine, an isocyanide, a carboxylic acid, and ammonia (B1221849) (or a primary amine). For instance, a 1H-pyrazole-4-carbaldehyde could react with an isocyanoacetate, ammonia, and a suitable acid to generate a complex adduct that, after several transformations, could potentially lead to the desired amino acid. While conceptually elegant, the development of a specific Ugi reaction for this target molecule would require considerable optimization.

| MCR Type | Components | Potential Product |

| Ugi Reaction | Pyrazole aldehyde, Isocyanide, Carboxylic acid, Amine | Complex α-acylamino amide precursor. nih.gov |

Catalytic Methods for Enantioselective Synthesis of Pyrazole-Based α-Amino Acids

Achieving the synthesis of this compound in an enantiomerically pure form is a significant challenge. Modern catalytic asymmetric methods offer powerful solutions. Chiral catalysts, including transition metal complexes and organocatalysts, can be employed to control the stereochemistry of key bond-forming reactions.

One potential strategy for an enantioselective synthesis would be the asymmetric hydrogenation of a dehydroamino acid precursor. A pyrazole-substituted α,β-unsaturated ester could be subjected to hydrogenation using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands, to establish the stereocenter of the propanoic acid moiety.

Alternatively, an enantioselective aza-Michael addition could be employed. The addition of a 4-aminopyrazole to an α,β-unsaturated ester could be catalyzed by a chiral Lewis acid or a chiral Brønsted acid to induce facial selectivity in the attack of the nucleophile, thereby establishing the stereocenter. Chiral phosphoric acids have emerged as particularly effective catalysts for a variety of asymmetric transformations, including those involving pyrazole nucleophiles. thieme-connect.com

| Catalytic Method | Key Reaction | Chiral Catalyst Example |

| Asymmetric Hydrogenation | Reduction of a C=C double bond in a dehydroamino acid precursor. | Rhodium-DuPhos, Ruthenium-BINAP |

| Enantioselective Aza-Michael Addition | Conjugate addition of pyrazole to an α,β-unsaturated ester. | Chiral Phosphoric Acids, Chiral Lewis Acids |

Green Chemistry Principles Applied to the Synthesis of Amino Acid Derivatives

The synthesis of pyrazole derivatives, including amino acid conjugates, has increasingly adopted green chemistry principles to mitigate environmental impact. benthamdirect.com Traditional methods often rely on hazardous reagents and volatile organic solvents, leading to significant waste. benthamdirect.com Modern, eco-friendly protocols focus on solvent-free reactions, the use of benign solvents like water and ethanol (B145695), and the application of alternative energy sources such as microwave and ultrasonic irradiation. benthamdirect.comnih.gov

Multicomponent reactions (MCRs) are a cornerstone of green synthesis for pyrazole systems, offering high atom and step economy by combining multiple reactants in a single pot. nih.gov For instance, a four-component condensation involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can rapidly assemble complex pyranopyrazole scaffolds. nih.gov These reactions often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. nih.gov

Alternative energy sources have proven effective in accelerating reaction times and improving yields. Microwave-assisted synthesis, often combined with eco-friendly solvents like water-ethanol mixtures, can drastically reduce reaction times from hours to minutes while increasing product yields. nih.gov Similarly, ultrasonic irradiation promotes reactions in aqueous media, enhancing efficiency and reducing the need for high temperatures and hazardous catalysts. nih.govekb.eg Solvent-free approaches, sometimes using a recyclable organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium, represent another significant advancement, offering good yields at room temperature and simplified product isolation. tandfonline.com

| Green Chemistry Technique | Key Features | Example Application | Typical Yields | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields. | Four-component synthesis of pyrano[2,3-c]pyrazoles. | 88% in 25 min (vs. 80% in 1.4h conventionally). | nih.gov |

| Ultrasonic Irradiation | Enhanced reaction rates in liquid media, milder conditions. | Catalyst-free MCR for pyrano[2,3-c]pyrazoles in water. | Excellent yields. | nih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | Three-component synthesis of pyrazoles using TBAB. | 75–86%. | tandfonline.com |

| Aqueous Media | Use of water as a safe, non-toxic solvent. | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles. | Favorable to exceptional yields. | nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of substituted pyrazole amino acids to ensure the desired biological activity. The classical Knorr condensation reaction, involving a 1,3-dicarbonyl compound and a substituted hydrazine, is a direct route to pyrazoles but often suffers from poor regioselectivity, yielding a mixture of isomers that can be difficult to separate. conicet.gov.aringentaconnect.comnih.gov The outcome depends on which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine. ingentaconnect.com

Significant progress has been made in controlling this regioselectivity. The choice of solvent can have a dramatic effect; for example, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) instead of ethanol can increase the regioselectivity of pyrazole formation to as high as 99:1 in favor of the desired isomer. conicet.gov.ar Reaction conditions, such as pH, also play a crucial role; acidic conditions may favor one regioisomer while basic conditions favor the other. ingentaconnect.comnih.gov A synthetic approach for preparing α-amino acids bearing a 5-arylpyrazole side-chain has been developed using a one-pot condensation/aza-Michael process with phenylhydrazine, which proceeds with high regioselectivity. rsc.orgrsc.org

Stereoselectivity is critical for the chiral center of the propanoic acid moiety. The development of enantioselective methods provides access to specific stereoisomers. Chiral phosphoric acid catalysis has been successfully employed in the asymmetric reaction of N-aryl-5-aminopyrazoles with alkynyl α-imino esters to produce α-amino-α-(pyrazol-4-yl)alkynoic acid derivatives in high yields and with high enantiopurities. thieme-connect.com

Functionalization Strategies for this compound Derivatives

The structural diversity of this compound derivatives can be expanded through targeted modifications at its three primary functional sites: the α-amino group, the carboxylic acid moiety, and the pyrazole ring.

The α-amino group is a key site for derivatization, allowing for the attachment of various molecular probes or altering the compound's properties. researchgate.net Common modifications include acylation and alkylation.

Acylation: The amino group can be readily acylated using activated esters, such as N-hydroxysuccinimide (NHS) esters, at mildly basic pH. researchgate.net While effective, this method can lack selectivity in larger molecules with multiple amine groups (e.g., lysine (B10760008) side chains). However, controlling the pH can enhance selectivity for the N-terminal α-amino group. acs.org

Reductive Alkylation: This method involves reacting the amino group with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a secondary or tertiary amine. researchgate.net

Oxime Formation: A site-specific method for N-terminal modification involves the selective oxidation of the α-amino group to an oxime, followed by a transoximation reaction with an O-substituted hydroxylamine (B1172632) to introduce new functionality. semanticscholar.org

The carboxylic acid group can be functionalized to modulate solubility, charge, and biological interactions. nih.gov

Esterification: The carboxyl group can be converted to an ester by reacting with an excess of an alcohol under acidic conditions. libretexts.org This modification neutralizes the negative charge and increases lipophilicity.

Amidation: Conversion to a primary, secondary, or tertiary amide is a common strategy. This modification also neutralizes the charge and can significantly impact the peptide's conformation and receptor binding properties. nih.gov For instance, replacing the C-terminal carboxylic acid with a carboxamide is known to increase the activity of some peptide hormones. nih.gov

Bioisosteric Replacement: In drug design, the carboxylic acid moiety is sometimes replaced with bioisosteres (e.g., hydroxamic acids, tetrazoles) to improve metabolic stability or membrane permeability while retaining the key pharmacophoric interactions. nih.gov

The pyrazole ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The inherent electronic nature of the pyrazole ring dictates its reactivity: the C4 position is a nucleophilic center susceptible to electrophilic aromatic substitution, while the C5 proton is the most acidic, making it a target for deprotonation and subsequent functionalization. researchgate.netpharmaguideline.com

Modern synthetic methods, particularly transition-metal-catalyzed C–H functionalization, have revolutionized the introduction of substituents onto the pyrazole ring. researchgate.netrsc.orgrsc.org These methods provide direct access to functionalized pyrazoles without requiring pre-functionalized starting materials like halogenated pyrazoles. rsc.orgrsc.org

Regioselective C-H Functionalization: The regioselectivity of C-H functionalization can be controlled by various factors. The N2 position of the pyrazole ring can act as a directing group for reactions at other positions. researchgate.net Furthermore, installing a directing group (e.g., a 2-pyridyl group) at the N1 position can selectively direct arylation, alkenylation, or alkylation to the C5 position. rsc.org Ligand choice in the catalytic system can also enable regiodivergent functionalization, allowing for selective C4, C5, or even di-alkenylation of N-alkylpyrazoles. rsc.org

Substituent Effects: The nature of existing substituents on the pyrazole ring significantly influences its reactivity. Electron-withdrawing groups at the C4 position increase the acidity of the C5-H bond, facilitating functionalization at C5 while suppressing undesired N-alkylation. rsc.orgresearchgate.net Conversely, electron-donating groups can increase the basicity of the pyrazole ring. nih.gov These electronic effects are crucial for planning multi-step syntheses and predicting reaction outcomes. nih.govnih.gov

| Functionalization Target | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| α-Amino Group | Acylation | N-Hydroxysuccinimide (NHS) ester, mildly basic pH | Amide | researchgate.net |

| α-Amino Group | Reductive Alkylation | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | researchgate.net |

| Carboxylic Acid Moiety | Esterification | Alcohol, acid catalyst | Ester | libretexts.org |

| Carboxylic Acid Moiety | Amidation | Amine, coupling agent (e.g., DCC, HBTU) | Amide | nih.gov |

| Pyrazole Ring (C5-H) | C-H Alkenylation | Alkenyl bromide, Ni-bipyridine complex, 2-pyridyl directing group | C5-alkenyl pyrazole | rsc.org |

| Pyrazole Ring (C5-H) | C-H Alkylation | Allyl/benzyl halides, Palladium catalyst | C5-alkyl pyrazole | rsc.org |

Spectroscopic and Structural Elucidation of 2 4 Amino 1h Pyrazol 1 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, it is possible to assign the specific resonances to each proton and carbon atom in the molecule, confirming the connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the pyrazole (B372694) ring protons, the propanoic acid moiety, and the amino group. The protons on the pyrazole ring (H3 and H5) would typically appear as distinct singlets or doublets in the aromatic region (around 7.0-8.0 ppm). The chemical shifts of these protons are influenced by the electronic effects of the amino group at the C4 position and the propanoic acid group at the N1 position. The methine proton (CH) of the propanoic acid group is expected to be a quartet, coupled to the adjacent methyl protons, appearing further downfield due to the deshielding effect of the neighboring carboxylic acid and pyrazole ring. The methyl (CH₃) protons would likely appear as a doublet in the aliphatic region. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbons of the pyrazole ring would resonate in the aromatic region (typically between 100 and 150 ppm). The C4 carbon, bearing the amino group, is expected to be significantly shielded compared to the other ring carbons. The carbonyl carbon (C=O) of the carboxylic acid will appear at the most downfield position, typically in the range of 170-180 ppm. The methine (CH) and methyl (CH₃) carbons of the propanoic acid side chain will have characteristic shifts in the aliphatic region of the spectrum. bohrium.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 (pyrazole) | 7.5 - 7.8 | - |

| H5 (pyrazole) | 7.2 - 7.5 | - |

| CH (propanoic) | 4.5 - 4.8 | 55 - 60 |

| CH₃ (propanoic) | 1.5 - 1.8 | 15 - 20 |

| NH₂ | 4.0 - 5.0 (broad) | - |

| COOH | 10.0 - 12.0 (broad) | - |

| C3 (pyrazole) | - | 135 - 140 |

| C4 (pyrazole) | - | 120 - 125 |

| C5 (pyrazole) | - | 110 - 115 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak between the methine (CH) and methyl (CH₃) protons of the propanoic acid moiety would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the pyrazole proton signals to the pyrazole carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the propanoic acid side chain and the pyrazole ring. For instance, a correlation between the methylene (B1212753) protons of the propanoic acid and the C5 and N1 atoms of the pyrazole ring would confirm the N1-alkylation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. For the molecular formula C₆H₉N₃O₂, the calculated exact mass is 155.0695 g/mol . nih.govnih.gov HRMS analysis, typically using electrospray ionization (ESI), would provide an experimental mass value with high accuracy (usually to within 5 ppm). Agreement between the measured mass and the calculated mass would unequivocally confirm the molecular formula of the compound. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) can also provide further structural information. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

|---|---|---|

| C₆H₉N₃O₂ | 155.0695 | [M+H]⁺ |

| C₆H₉N₃O₂ | 177.0514 | [M+Na]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid would be a broad band from 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would be a strong, sharp peak around 1700-1725 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.netphyschemres.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 |

| Pyrazole Ring (C=C, C=N) | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. physchemres.org The presence of the amino group, an auxochrome, on the pyrazole ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole. The electronic transitions are typically π → π* transitions within the aromatic pyrazole ring. The exact position of the absorption maxima can be influenced by the solvent polarity. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. mkuniversity.ac.in If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.net It would also reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which are crucial for understanding the supramolecular architecture. mdpi.com The data obtained from X-ray crystallography serves as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Thermal Analysis Techniques for Structural Characterization (e.g., DSC/TGA for complexes)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the thermal stability and phase behavior of this compound and its complexes. researchgate.net

DSC: This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, glass transitions, and other phase transitions of the compound. For complexes, it can provide information on their formation and stability.

TGA: TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability of the compound and its decomposition profile. For hydrated complexes, TGA can quantify the loss of water molecules.

The thermal data is particularly important for understanding the stability of the compound under different temperature regimes, which is a critical parameter for its potential applications.

Computational Chemistry and in Silico Investigations of 2 4 Amino 1h Pyrazol 1 Yl Propanoic Acid Analogues

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic and structural properties of pyrazole (B372694) derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. nih.gov

For various pyrazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these parameters. For instance, in a study of two pyrazole derivatives, Pyz-1 and Pyz-2, the HOMO-LUMO energy gaps were calculated to be 5.118 eV and 5.166 eV, respectively. nih.gov This suggests that Pyz-1, with its smaller energy gap, is likely to be more chemically reactive and possess lower kinetic stability compared to Pyz-2. nih.gov The distribution of these orbitals is often spread across the pyrazole ring and its substituents, indicating that these regions are the primary sites for chemical reactions. nih.govresearchgate.net

Table 1: HOMO-LUMO Energy Parameters of Selected Pyrazole Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyz-1 | -6.150 | -1.032 | 5.118 |

| Pyz-2 | -6.102 | -0.937 | 5.166 |

Data for Pyz-1 and Pyz-2 sourced from a study using the B3LYP/6-311G(d,p) level of theory. nih.gov Data for Compound 4c sourced from a study using the DFT-B3LYP method with a 6-31G(d,p) basis set. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra for pyrazole derivatives have shown good agreement with experimental findings. derpharmachemica.comresearchgate.netuomphysics.net For example, the vibrational frequencies of pyrazole derivatives have been calculated using the B3LYP method with the 6-311++G(d,p) basis set, and the results have closely matched experimental FT-IR spectra. derpharmachemica.comresearchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and have been shown to correlate well with experimental data. uomphysics.netnih.govmdpi.com These computational predictions aid in the structural elucidation and characterization of newly synthesized compounds.

Conformational Analysis and Stability

Understanding the conformational landscape of a molecule is essential as its three-dimensional structure dictates its biological activity. DFT can be employed to perform conformational analysis to identify the most stable conformers of pyrazole analogues. By calculating the energies of different possible spatial arrangements of the atoms, researchers can determine the lowest energy (most stable) conformation. This information is critical for understanding how the molecule will interact with biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.combiointerfaceresearch.com In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid analogue, will bind to the active site of a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies on various pyrazole derivatives have successfully predicted their binding modes and affinities with a range of biological targets, including enzymes and receptors implicated in diseases like cancer and glaucoma. ijpbs.comnih.govmdpi.com The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction between the ligand and the protein. ijpbs.commdpi.com For example, in a study investigating pyrazole derivatives as potential anticancer agents, molecular docking was used to assess their binding affinity to proteins such as CRMP2, C-RAF, and VEGFR. nih.govmdpi.com The results revealed that certain derivatives exhibited strong binding affinities, suggesting they could be potent inhibitors of these proteins. nih.govmdpi.com

Table 2: Predicted Binding Affinities of Pyrazole Analogues with Various Protein Targets

| Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| M74 | CRMP2 | 6JV9 | -6.9 |

| M74 | c-KIT | 6XVB | -9.2 |

| M76 | VEGFR | Not Specified | -9.2 |

Data sourced from various in silico studies on pyrazole derivatives. mdpi.comijfmr.com

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies have shown that the –NH group of a pyrazole derivative can form hydrogen bonds with specific amino acid residues like Asn923 in the VEGFR binding site. mdpi.com Similarly, hydrophobic interactions with residues such as Phe475 and Asp486 in the C-RAF protein have been identified as important for binding. mdpi.com This detailed interaction mapping provides a roadmap for optimizing the chemical structure of the pyrazole analogues to enhance their binding to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For analogues of this compound, QSAR models are instrumental in predicting their therapeutic efficacy and guiding the design of new derivatives with enhanced potency. researchgate.netijsdr.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset, which quantify various aspects of its chemical structure, such as topological, electronic, and steric properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Random Forest regression, are then employed to build a model that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of these models is rigorously validated to ensure their reliability. researchgate.net

Studies on various pyrazole derivatives have successfully utilized QSAR to predict their activity against a range of biological targets. For instance, QSAR models have been developed to predict the hypoglycemic, antitumor, and enzyme inhibitory activities of pyrazole-containing compounds. researchgate.netijsdr.orgnih.gov These models have highlighted key structural features that are critical for enhancing biological effectiveness. researchgate.net For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided insights into the steric and electrostatic field requirements for potent activity. mdpi.comnih.gov

| Model Type | Statistical Parameter | Reported Value Range | Significance |

|---|---|---|---|

| 2D-QSAR (e.g., MLR, Random Forest) | R² (Coefficient of Determination) | 0.78 - 0.90 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| Q² (Cross-validated R²) | 0.70 - 0.85 | Measures the predictive ability of the model for new data. | |

| RMSE (Root Mean Square Error) | 0.20 - 0.25 | Represents the standard deviation of the residuals (prediction errors). | |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | q² (Cross-validated Correlation Coefficient) | ~0.70 | A measure of the internal predictive ability of the model. |

| r²_pred (External Validation R²) | ~0.72 | Assesses the model's ability to predict the activity of an external test set of compounds. |

In Silico Pharmacokinetic and Drug-Likeness Prediction (ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. semanticscholar.org For analogues of this compound, ADMET prediction helps to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. rsc.orgtandfonline.com

Various computational tools and web servers, such as SwissADME and pkCSM, are utilized to perform these predictions. nih.gov These platforms assess a range of physicochemical and pharmacokinetic parameters. nih.gov A key initial screen is the evaluation of Lipinski's "rule of five," which helps to predict the oral bioavailability of a compound. nih.gov Further analyses predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicities like carcinogenicity and hERG inhibition. nih.gov

Studies on various pyrazole derivatives have shown that many of them exhibit promising ADMET profiles. nih.gov For instance, many pyrazolo[1,5-a]pyrimidines have been predicted to have high gastrointestinal absorption and to be non-carcinogenic. nih.gov These in silico assessments are invaluable for prioritizing which analogues of this compound should be synthesized and subjected to further experimental testing. nih.gov

| Parameter | Predicted Property | Importance in Drug Development |

|---|---|---|

| Lipinski's Rule of Five | Drug-likeness / Oral bioavailability | Predicts if a compound is likely to be an orally active drug in humans. |

| Gastrointestinal (GI) Absorption | Absorption | Estimates the extent to which a drug is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Predicts whether a compound can cross the BBB, which is crucial for CNS-acting drugs. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Metabolism | Identifies potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Assesses the risk of cardiotoxicity. |

| Ames Test | Toxicity | Predicts the mutagenic potential of a compound. |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For analogues of this compound, MD simulations provide detailed insights into their dynamic interactions with biological targets, such as proteins and enzymes. rsc.orgnih.gov This technique complements static molecular docking studies by revealing the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate their movements. mdpi.com The simulation generates a trajectory of the complex over a specific time period, often on the nanosecond to microsecond scale. nih.gov Analysis of this trajectory allows for the evaluation of several key parameters that describe the stability and dynamics of the system. nih.gov

MD simulations of pyrazole derivatives bound to various protein targets have been conducted to validate docking results and understand the binding stability. rsc.orgnih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed to assess the stability of the complex and the flexibility of different protein regions. nih.gov These simulations have been crucial in confirming the binding modes of potent pyrazole-based inhibitors. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein or ligand over time, relative to a reference structure. | Indicates the overall stability of the protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of individual atoms or residues from their average position during the simulation. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Provides insights into the folding and unfolding of the protein during the simulation. |

| Protein-Ligand Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the protein over time. | Reveals the key interactions that contribute to the stability of the binding and can guide lead optimization. |

Biological Activity Studies of 2 4 Amino 1h Pyrazol 1 Yl Propanoic Acid and Its Derivatives in Vitro and in Silico

Antimicrobial Activity Investigations

Pyrazole (B372694) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. mdpi.comnih.govorientjchem.org Their efficacy has been evaluated against a variety of pathogens, including bacteria, fungi, and mycobacteria.

In Vitro Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrazole nucleus have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain N-(trifluoromethylphenyl) substituted pyrazole derivatives have been identified as potent growth inhibitors of Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL for Methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Similarly, pyrazole-thiazole hybrids have exhibited strong anti-MRSA activity, with MIC values as low as 4 µg/mL. nih.gov Some promising derivatives have demonstrated better activity than vancomycin (B549263) against vancomycin- and linezolid-resistant MRSA strains, with MIC values recorded as low as 0.5 μg/mL. nih.gov

These compounds are also effective against Gram-negative bacteria. Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against strains like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with Minimum Bactericidal Concentration (MBC) values under 1 µg/mL. nih.gov Additionally, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment have displayed good antibacterial activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with some compounds showing EC50 values as low as 7.40 µg/mL and 5.44 µg/mL, respectively. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain(s) | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| N-(trifluoromethylphenyl) derivative | MRSA | MIC | As low as 0.78 | nih.gov |

| Tethered thiazolo-pyrazole derivative | MRSA | MIC | As low as 4 | nih.gov |

| Phenyl thiazole (B1198619) replacement derivative | Vancomycin-resistant MRSA | MIC | As low as 0.5 | nih.gov |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | MBC | <1 | nih.gov |

| Hydrazone derivative (21a) | Bacterial strains | MIC | 62.5–125 | nih.gov |

| 2-(Pyrazol-4-yl)-1,3,4-oxadiazole (7c) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 7.40 | mdpi.com |

| 2-(Pyrazol-4-yl)-1,3,4-oxadiazole (9a) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 5.44 | mdpi.com |

In Vitro Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of pyrazole derivatives has been well-documented. mdpi.com Studies have shown that these compounds exhibit notable activity against various pathogenic fungi. For instance, a series of novel pyrazole carboxamides were evaluated in vitro against four types of phytopathogenic fungi, with several compounds displaying remarkable antifungal activity. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited significant efficacy against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol (EC50, 1.00 μg/mL). nih.gov

Furthermore, certain hydrazone derivatives of pyrazole have demonstrated remarkable antifungal activities, with MIC values ranging from 2.9 to 7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov Another study involving 4-amino coumarin-based derivatives, designed as succinate (B1194679) dehydrogenase inhibitors, showed broad-spectrum antifungal activity against plant pathogenic fungi like Alternaria alternata and Alternaria solani. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Strain(s) | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 | 0.37 | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Alternaria porri | EC50 | 2.24 | nih.gov |

| Hydrazone derivative (21a) | Fungal strains | MIC | 2.9–7.8 | nih.gov |

| 4-Amino coumarin (B35378) derivative (3n) | Alternaria alternata, Alternaria solani | EC50 | 92~145 | mdpi.com |

Antitubercular Activity Studies

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. nih.gov Pyrazole-containing derivatives have emerged as a promising class of compounds in the search for new anti-TB agents, with some showing potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (MTB) strains. nih.govjapsonline.com

A study on novel pyrazole-4-carboxamide derivatives tested against the MTB H37Rv strain found that several compounds exhibited reasonably effective antitubercular activity. japsonline.com For instance, one derivative in a series of substituted furans and pyrroles showed a MIC of 1.6 μg/mL against the H37Rv strain, which was more potent than the standard drugs pyrazinamide (B1679903) (3.125 µg/mL) and streptomycin (B1217042) (6.25 µg/mL). mdpi.com The consistent discovery of pyrazole derivatives with significant anti-mycobacterial activity underscores their potential as leads for developing new treatments for tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Substituted furan (B31954) derivative (11a) | M. tuberculosis H37Rv | MIC | 1.6 | mdpi.com |

| Pyrazole-4-carboxamide derivatives | M. tuberculosis H37Rv | MIC | 0.8 to >100 | japsonline.com |

| INH-pyrazole analog | M. tuberculosis H37Rv | MIC | Moderate activity reported | nih.gov |

Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Microbial Enzymes like Methionine Aminopeptidases)

The antimicrobial effects of pyrazole derivatives are attributed to various molecular mechanisms. In silico and molecular docking studies have provided insights into their modes of action. One key mechanism is the inhibition of essential bacterial enzymes. For example, some pyrazole-thiazole hybrids are thought to target topoisomerase II and topoisomerase IV. nih.gov Other pyrazole derivatives have been predicted to be inhibitors of S. aureus DNA gyrase. nih.gov Molecular docking studies also suggest that some derivatives act by binding to the 50S ribosomal subunit in bacteria, thereby preventing protein synthesis. nih.gov

Another critical target is the class of methionine aminopeptidases (MetAPs), enzymes essential for the removal of N-terminal methionine from newly synthesized proteins in both prokaryotic and eukaryotic cells. nih.govnih.gov The inhibition of bacterial MetAP is a promising strategy for developing new antibiotics. nih.gov Pyrazole-based scaffolds have been investigated as inhibitors of these metalloenzymes, with studies revealing the key role of the pyrazole nitrogen atoms in achieving high-affinity binding to the enzyme's active site. nih.gov

Anti-biofilm Properties

Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections. Several pyrazole derivatives have demonstrated the ability to inhibit biofilm formation. nih.govresearchgate.net A study on N-phenyl-1H-pyrazole-4-carboxamide derivatives found that they were able to reduce biofilm formation in multiple Staphylococcus aureus strains. researchgate.net One specific derivative, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, was identified as a potent inhibitor, with IC50 values ranging from 2.3 to 32 μM against three different S. aureus strains. researchgate.net Another potent pyrazole compound was found to be 25 times more active than vancomycin against catheter-associated biofilms. nih.gov These findings highlight the potential of pyrazole derivatives as agents to combat biofilm-related infections. nih.govresearchgate.net

Anticancer Potential

In addition to their antimicrobial properties, pyrazole-based compounds have been extensively evaluated for their anticancer activities against various malignant cell lines. nih.govresearchgate.net A range of pyrazole derivatives has shown promising antiproliferative effects.

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov One compound from this series proved to be a highly potent CDK2 inhibitor with a Ki of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. nih.gov Mechanistic studies revealed this compound could induce cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov

In another study, pyrazole derivatives were evaluated for cytotoxicity against pancreatic, breast, and cervical cancer cell lines. nih.gov While not as potent as the control drugs, specific derivatives displayed moderate cytotoxicity, with one compound showing an IC50 of 61.7 ± 4.9 μM against the CFPAC-1 pancreatic cancer cell line and another showing an IC50 of 81.48 ± 0.89 μM against the MCF-7 breast cancer cell line. nih.gov Furthermore, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that could reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | 13 cancer cell lines | GI50 | 0.127–0.560 | nih.gov |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | IC50 | 61.7 ± 4.9 | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | IC50 | 81.48 ± 0.89 | nih.gov |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative | MCF-7 (Breast) | IC50 | 1.31 | nih.gov |

| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative | WM266.5 (Melanoma) | IC50 | 0.45 | nih.gov |

In Vitro Cytotoxic Effects on Diverse Human Cancer Cell Lines

Derivatives of the pyrazole scaffold have been extensively evaluated for their antiproliferative activity against a broad spectrum of human cancer cell lines. Research has shown that these compounds can induce cell death at low micromolar concentrations. mdpi.com For instance, certain thieno[2,3-c]pyrazole derivatives have demonstrated potent and selective cytotoxic effects, with one compound, Tpz-1, inducing cell death with CC50 values below 1 µM in 14 different cancer cell lines. mdpi.com

The anticancer potential of pyrazole derivatives has been observed across various cancer types. Studies have reported significant growth inhibition against leukemia, colon cancer, non-small cell lung cancer, breast cancer, and liver cancer cell lines. mdpi.comnih.govcu.edu.egnih.gov For example, a novel series of pyrazole with benzo[d]thiazole derivatives was synthesized and evaluated for antitumor activity. nih.gov One derivative, compound 8l, exhibited potent activity against triple-negative (MDA-MB-231) and non-triple-negative (MCF-7) breast cancer cells, as well as human hepatocarcinoma cell lines (HepG2 and SMMC-7721), with IC50 values in the low micromolar range. nih.gov Similarly, other studies have identified pyrazole compounds with substantial growth inhibitory activity against renal cancer cell lines (A498, SN12C) and non-small cell lung carcinoma cells (NCI-H23, NCI-H322M). cu.edu.eg

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 / Activity | Reference |

| Thieno[2,3-c]pyrazole (Tpz-1) | Various (17 lines) | Leukemia, etc. | 0.19 µM to 2.99 µM | mdpi.com |

| Pyrazolo[1,2-a]benzo nih.govnih.govnih.govresearchgate.nettetrazinone | CCRF-CEM | Leukemia | 81% GI at 10 µM | nih.gov |

| Pyrazolo[1,2-a]benzo nih.govnih.govnih.govresearchgate.nettetrazinone | COLO 205 | Colon Cancer | 45% GI at 10 µM | nih.gov |

| Diphenyl-1H-pyrazole (8b) | MCF7 | Breast Cancer | 99.88% GI | cu.edu.eg |

| Pyrazole-benzothiazole (8l) | MDA-MB-231 | Breast Cancer | 2.41 µM | nih.gov |

| Pyrazole-benzothiazole (8l) | MCF-7 | Breast Cancer | 2.23 µM | nih.gov |

| Pyrazole-benzothiazole (8l) | HepG2 | Liver Cancer | 3.75 µM | nih.gov |

| Pyrazole-benzothiazole (8l) | SMMC-7721 | Liver Cancer | 2.31 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine | A549 | Non-Small Cell Lung | 8.21 µM | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine | HCT116 | Colorectal Carcinoma | 19.56 µM | mdpi.com |

| 4-amino-(1H)-pyrazole | HeLa | Cervical Cancer | 38.44% Growth | mdpi.com |

| 4-amino-(1H)-pyrazole | HepG2 | Liver Cancer | 54.25% Growth | mdpi.com |

GI = Growth Inhibition

Investigation of Molecular Mechanisms Underlying Anticancer Action

The cytotoxic effects of pyrazole derivatives are often underpinned by their ability to modulate key cellular processes involved in cancer cell proliferation and survival. The primary mechanisms investigated include the induction of apoptosis and the inhibition of critical kinase signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Numerous studies have demonstrated that pyrazole-based compounds can trigger apoptosis in cancer cells. nih.govnih.gov One of the key indicators of apoptosis is the depolarization of the mitochondrial membrane, which has been observed in HeLa cells treated with pyrazolo[1,2-a]benzo nih.govnih.govnih.govresearchgate.nettetrazinone derivatives, with EC50 values in the 3-5 μM range. nih.gov Further mechanistic studies using Annexin V/PI flow cytometry have confirmed that these compounds induce apoptosis in a concentration-dependent manner. nih.gov For example, a pyrazole-benzothiazole derivative (8l) was shown to effectively induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov The apoptotic process is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade. rsc.org

Inhibition of Kinase Signaling Pathways

Kinases are pivotal enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. nih.govnih.gov Pyrazole derivatives have been designed as potent inhibitors of various kinases. nih.gov

Janus Kinases (JAKs): The JAK/STAT signaling pathway is often abnormally activated in cancers. A series of 4-amino-(1H)-pyrazole derivatives were developed as potent JAK inhibitors. Compound 3f, for instance, showed potent inhibition against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.gov

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy. mdpi.comscienceopen.com Pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, which may explain their potent anticancer properties. mdpi.com Molecular docking studies have shown that these compounds can bind effectively to the ATP-binding site of these kinases. mdpi.comscienceopen.com

MAPK Signaling Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade in cancer. Pyrazole derivatives have been shown to suppress this pathway, as well as the parallel PI3K/AKT/mTOR pathway, contributing to the induction of apoptosis. rsc.orgmdpi.com For example, a thieno[2,3-c]pyrazole derivative, Tpz-1, was found to reduce the phosphorylation of key kinases such as p38, CREB, and Akt, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com

These findings highlight that pyrazole-based compounds exert their anticancer effects through a multi-faceted approach, involving the activation of cell death programs and the shutdown of essential pro-survival signaling pathways. mdpi.comrsc.org

Enzyme Inhibition Studies

Beyond their anticancer properties, derivatives of 2-(4-Amino-1H-pyrazol-1-YL)propanoic acid have been investigated for their ability to inhibit various enzymes implicated in other pathological conditions.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

Human carbonic anhydrases (hCAs) are metalloenzymes that play crucial roles in physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer. nih.govmdpi.com Pyrazole-based compounds, particularly those incorporating sulfonamide moieties, have emerged as effective inhibitors of several hCA isoforms. mdpi.comunifi.it

Studies have demonstrated that pyrazole derivatives can inhibit cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govmdpi.comunifi.it A series of substituted pyrazol-4-yl-diazene derivatives showed potent inhibition against hCA I and hCA II, with Ki values in the low nanomolar range (1.06 ± 0.16 to 9.83 ± 0.74 nM for hCA I, and 0.68 ± 0.12 to 7.16 ± 1.14 nM for hCA II). nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been evaluated, with some compounds showing potent hCA I inhibition (Ki values from 58.8 to 8010 nM) and selectivity for different isoforms. mdpi.com

The inhibitory activity of selected pyrazole derivatives against hCA isoforms is presented below.

| Derivative Class | hCA Isoform | Inhibition Constant (Ki/IC50) | Reference |

| Pyrazol-4-yl-diazene | hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 nM (Ki) | nih.gov |

| Pyrazol-4-yl-diazene | hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 nM (Ki) | nih.gov |

| Pyrazole Carboxamide (Cmpd 3) | hCA I & II | High inhibitory effect | nih.gov |

| Pyrazole Carboxamide (Cmpd 9) | hCA I & II | High inhibitory effect | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | hCA I | Potent inhibitor (more than AAZ) | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | hCA II | Potent inhibitor (better than AAZ) | mdpi.com |

AAZ = Acetazolamide (standard inhibitor)

Urease Enzyme Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, leading to gastric ulcers and potentially cancer. nih.govresearchgate.net Pyrazole and pyrazoline derivatives have been identified as potent urease inhibitors. researchgate.net

In one study, acyl hydrazone derivatives of a propanoic acid-containing compound demonstrated significant urease inhibitory activity, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM. nih.govacs.orgresearchgate.net The most active compound in this series (IC50 = 18.92 ± 0.61 μM) was found to be more potent than the standard inhibitor, thiourea (B124793) (IC50 = 21.14 ± 0.425 μM). nih.govacs.org Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring enhances the inhibitory activity. nih.govresearchgate.net

| Derivative Class | Urease Inhibition (IC50) | Standard (Thiourea) IC50 | Reference |

| Acyl hydrazones of Flurbiprofen | 18.92 ± 0.61 to 90.75 ± 7.71 µM | 21.14 ± 0.42 µM | nih.govacs.orgresearchgate.net |

| Pyrazoline derivative (2m) | 7.21 ± 0.09 µM | 251.74 µM (Acetohydroxamic acid) | researchgate.net |

α-Glycosidase and α-Amylase Inhibition for Metabolic Modulation

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrazole derivatives have shown promise as inhibitors of these enzymes. frontiersin.orgmdpi.com

A series of pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of α-glycosidase, with Ki values ranging from 33.72 ± 7.93 to 90.56 ± 27.52 nM. nih.gov Another study on hybrid compounds containing 4H-pyrano[2,3-d]pyrimidine and 1,2,3-triazole rings reported significant in vitro inhibitory activity against both α-amylase (IC50 values from 103.63 ± 1.13 μM to 295.45 ± 1.11 μM) and α-glucosidase (IC50 values from 45.63 ± 1.14 μM to 184.52 ± 1.15 μM). nih.gov Kinetic studies have shown that some of these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. mdpi.com

| Derivative Class | α-Glucosidase Inhibition | α-Amylase Inhibition | Reference |

| Pyrazol-4-yl-diazene | Ki: 33.72 ± 7.93 to 90.56 ± 27.52 nM | Not specified | nih.gov |

| 4H-Pyrano[2,3-d]pyrimidine hybrid (8t) | IC50: 45.63 ± 1.14 µM | Not specified | nih.gov |

| 4H-Pyrano[2,3-d]pyrimidine hybrid (8m) | Not specified | IC50: 103.63 ± 1.13 µM | nih.gov |

| Acyl pyrazole sulfonamides | Effective inhibitors | Less effective than on α-glucosidase | frontiersin.org |

| 1,2,4-triazole derivatives (Cmpd 4) | IC50: 0.27 ± 0.01 µg/mL | IC50: 0.19 ± 0.01 µg/mL | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones, which are crucial for glucose homeostasis. nih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. epa.govnih.gov Pyrazole-containing compounds have been successfully developed as potent and selective DPP-4 inhibitors. nih.gov

In a study of new thiosemicarbazones incorporating a pyrazole ring, one derivative (2f) was identified as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM, which is more potent than the established drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Molecular docking simulations indicated that the pyrazole scaffold of this compound forms π-π interactions with key residues (Arg358 and Tyr666) in the active site of the DPP-4 enzyme. nih.gov The development of pyrazole-based DPP-4 inhibitors represents a significant area of research for new antidiabetic agents. magtechjournal.com

| Compound/Derivative Class | DPP-4 Inhibition (IC50) | Standard (Sitagliptin) IC50 | Reference |

| Thiosemicarbazone-pyrazole (2f) | 1.266 ± 0.264 nM | 4.380 ± 0.319 nM | nih.gov |

Meprin α and β Inhibition

Meprins, zinc-dependent metalloproteinases, have emerged as potential therapeutic targets for various diseases, including fibrosis and cancer. nih.govnih.gov The pyrazole scaffold has been identified as a particularly suitable structure for developing inhibitors of meprin α and meprin β. semanticscholar.org Research into structure-activity relationships (SAR) of pyrazole-based inhibitors has revealed that modifications in positions 3 and 5 of the pyrazole ring can modulate inhibitory activity and selectivity between the two meprin isoforms. semanticscholar.org

Studies have focused on 3,4,5-substituted pyrazole derivatives, which have demonstrated high potency. tandfonline.com For instance, certain 3,5-diphenylpyrazole (B73989) derivatives exhibit significant inhibitory activity against meprin α. semanticscholar.org The introduction of acidic functional groups and other structural variations has led to the development of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. nih.govresearchgate.net This line of research is crucial for creating chemical probes to further validate meprins as drug targets. nih.gov

The inhibitory mechanism often involves a hydroxamic acid moiety that acts as a zinc-chelating group within the enzyme's active site. tandfonline.comresearchgate.net Docking studies suggest that interactions, such as π-π stacking between the pyrazole core and tyrosine residues in the S1-subsite of the meprins, contribute to the binding and inhibition. semanticscholar.org The development of these inhibitors has produced compounds with activity in the nanomolar and even picomolar range. researchgate.net

Table 1: Inhibition of Meprin α and Meprin β by Select Pyrazole Derivatives

| Compound | Meprin α IC₅₀ (nM) | Meprin β IC₅₀ (nM) |

|---|---|---|

| SR162808 (sulfonamide-hydroxypropanamide) | 446 | >30-fold selectivity vs. meprin β |

| SR162799 (sulfonamide-hydroxypropanamide) | <1000 | >30-fold selectivity vs. meprin β |

| 3,5-diphenylpyrazole derivative (7a) | High potency | Data not specified |

Data sourced from multiple studies on pyrazole-based meprin inhibitors. semanticscholar.orgnih.gov

Mycobacterium tuberculosis CYP121A1 Inhibition

Cytochrome P450 enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, are essential for the pathogen's survival and represent promising targets for new anti-tubercular drugs. nih.gov CYP121A1 is a P450 enzyme vital for Mtb. nih.gov A series of diarylpyrazole derivatives containing imidazole and triazole moieties have been synthesized and evaluated for their binding affinity to Mtb CYP121A1 and their antimycobacterial activity. nih.gov

These studies utilize UV-vis spectroscopy to assess the binding affinity, with some pyrazole derivatives showing a strong type II binding affinity, indicating direct coordination to the heme iron of the cytochrome. nih.gov For example, a methoxy-substituted triazole diarylpyrazole derivative demonstrated a dissociation constant (Kd) of 5.13 μM, which is more potent than the natural substrate cYY (Kd 12.28 μM). nih.gov The antimycobacterial activity is often measured using assays like the spot-culture growth inhibition (SPOTi) assay to determine the minimum inhibitory concentration (MIC₉₀). nih.gov The findings suggest that the pyrazole scaffold is a viable starting point for developing novel inhibitors of Mtb CYP121A1. nih.gov

Table 2: Activity of Diarylpyrazole Derivatives against M. tuberculosis H37Rv and CYP121A1

| Compound Series | Derivative Example | Mtb CYP121A1 Binding Affinity (Kd, μM) | Antimycobacterial Activity (MIC₉₀, μM) |

|---|---|---|---|

| Imidazole Diarylpyrazoles | Propyloxy derivative (11f) | 11.73 | 10.07 - 33.19 |

| Triazole Diarylpyrazoles | Methoxy derivative (12b) | 5.13 | 11.88 - 70.53 |

Data from a study on pyrazole derivatives as CYP121A1 inhibitors. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, known for conferring significant anti-inflammatory and analgesic properties. rjpbr.comsciencescholar.us Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac, feature a pyrazole core structure, highlighting its therapeutic importance. rjpbr.comnih.gov

In Vitro Assays for Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives, including those related to this compound, is commonly evaluated through a variety of in vitro assays. A primary method involves measuring the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These assays are often cell-based and determine the compound's ability to reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

Another approach is to assess the compound's effect on lipopolysaccharide (LPS)-induced inflammation in cell lines such as macrophages. mdpi.com In these assays, researchers measure the expression levels of pro-inflammatory cytokine mRNA, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), after treatment with the test compound. mdpi.com The reduction in the expression of these cytokines indicates potential anti-inflammatory activity. mdpi.com

Modulation of Inflammatory Mediators and Pathways

Pyrazole derivatives exert their anti-inflammatory effects by modulating key inflammatory pathways. The most well-documented mechanism is the inhibition of COX enzymes, with many derivatives designed for selectivity towards COX-2 to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Beyond COX inhibition, certain amino-pyrazole derivatives have been identified as potent and highly selective inhibitors of p38 MAP kinase. nih.gov The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1. nih.gov By inhibiting p38 MAPK, these compounds can effectively suppress the inflammatory cascade. nih.gov The interaction often involves the formation of unique hydrogen bonds between the amino group of the pyrazole inhibitor and specific residues, such as threonine, in the ATP binding pocket of the kinase. nih.gov This targeted modulation of signaling pathways underscores the versatility of the pyrazole scaffold in developing anti-inflammatory agents. nih.govnih.gov

Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathology of numerous diseases, making the evaluation of a compound's antioxidant capacity a critical area of research. Pyrazole derivatives have demonstrated notable antioxidant and free-radical scavenging properties in various studies. nih.govnih.gov

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant potential of pyrazole-containing compounds is frequently assessed using established in vitro spectrophotometric methods, including the DPPH and FRAP assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free-radical scavenging ability of a compound. nih.govmdpi.com DPPH is a stable free radical that has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. nih.govmdpi.com The degree of color change, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the compound. nih.govresearchgate.net Numerous studies have confirmed that various substituted pyrazoles and pyrazolones exhibit significant DPPH radical scavenging activity. nih.govresearchgate.netnih.gov

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the antioxidant or reducing capacity of a substance. nih.gov The method is based on the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. nih.govmdpi.com The change in absorbance is measured spectrophotometrically around 593 nm. nih.gov The results are typically expressed as ferrous ion equivalents. nih.gov This assay has been applied to 4-aminopyrazole derivatives, confirming their ability to act as reducing agents and, therefore, as potent antioxidants. nih.govresearchgate.net

Mechanisms of Antioxidant Action

The antioxidant properties of pyrazole derivatives, including structures related to this compound, have been investigated through various in vitro and in silico models. These studies reveal that the pyrazole scaffold is a versatile backbone for developing potent antioxidant agents. researchgate.net The mechanisms through which these compounds exert their antioxidant effects are multifaceted, primarily involving the scavenging of free radicals and the inhibition of reactive oxygen species (ROS) production. researchgate.netmdpi.com

In vitro radical scavenging assays are commonly used to evaluate the antioxidant potential of these compounds. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a frequently employed method, where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. mdpi.comnih.gov Several studies on pyrazole derivatives have demonstrated significant scavenging activity in this assay. nih.govnih.gov Other assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) tests, have also confirmed the antioxidant properties of various aminopyrazole derivatives. researchgate.net

Computational (in silico) studies have provided deeper insights into the specific chemical mechanisms. For pyrazolone (B3327878) derivatives, which share structural similarities, density functional theory (DFT) calculations have been used to determine the most probable radical scavenging pathways. kg.ac.rsresearchgate.net Two primary mechanisms are often considered:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant activity of some pyrazole derivatives is attributed to the presence of an N-H proton in the pyrazole ring, which can be readily donated. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT) or Sequential Proton-Loss Electron Transfer (SPLET): This pathway involves the transfer of an electron from the antioxidant to the radical, followed by the loss of a proton. The favorability of HAT versus SPLET can be influenced by the solvent's polarity. kg.ac.rsnih.gov Studies on pyrazolone derivatives suggest that in polar solvents, the SPLET mechanism is often the more favorable scavenging route, while HAT may be slightly predominant in nonpolar environments. kg.ac.rsresearchgate.net

Furthermore, some pyrazole derivatives have shown the ability to inhibit ROS formation in cellular models, such as human platelets, and to protect against oxidative stress by inhibiting enzymes like NADPH oxidase, which is a major source of superoxide (B77818) anions. mdpi.com The presence of specific functional groups, such as amino (-NH2) and hydroxyl (-OH) groups on the pyrazole nucleus, has been identified as crucial for enhancing this antioxidant activity. researchgate.net

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of pyrazole derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular modifications that enhance or diminish their therapeutic potential, including antioxidant, enzyme inhibitory, and antibacterial activities. nih.govmdpi.com